molecular formula C24H26N4O4 B2811679 3-((1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034233-43-5

3-((1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2811679
CAS RN: 2034233-43-5
M. Wt: 434.496
InChI Key: UWIISPAJHXHZFF-UHFFFAOYSA-N
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Description

3-((1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Novel triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For example, Bektaş et al. (2007) reported on the synthesis of various 1,2,4-triazole derivatives and evaluated their antimicrobial activities, demonstrating that some compounds possess good or moderate activity against tested microorganisms (Bektaş et al., 2007). Similarly, Suresh et al. (2016) synthesized novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives and evaluated their antibacterial and antifungal activities, finding significant biological activity against tested microorganisms (Suresh et al., 2016).

Inhibitory Mechanisms

Research has also focused on the inhibitory mechanisms of triazole derivatives. For instance, Jiang and Hansen (2011) prepared disubstituted 1,2,3-triazoles using the Huisgen cycloaddition reaction and evaluated them as inhibitors against caspase-3, identifying potent inhibitors with IC50-values demonstrating competitive inhibitory mechanisms against caspase-3 (Jiang & Hansen, 2011).

Antioxidant Activities

The antioxidant properties of triazole derivatives have been explored, with studies synthesizing and evaluating compounds for their potential antioxidant activities. For example, Yüksek et al. (2015) synthesized new triazol-5-one derivatives and analyzed their in vitro antioxidant activities, comparing them to standard antioxidants (Yüksek et al., 2015).

Molecular Docking and Pharmacological Evaluations

Further studies involve molecular docking and pharmacological evaluations to understand the interactions of triazole derivatives with biological targets. Karayel (2021) conducted a detailed study on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, using density functional theory and molecular docking, showcasing the potential anti-cancer activity of these compounds (Karayel, 2021).

properties

IUPAC Name

3-[[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-16-5-2-3-7-19(16)28-21(25-26-24(28)30)15-17-9-11-27(12-10-17)23(29)18-6-4-8-20-22(18)32-14-13-31-20/h2-8,17H,9-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIISPAJHXHZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=C5C(=CC=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

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